molecular formula C6H11O2- B1230305 4-Methylpentanoate

4-Methylpentanoate

Cat. No.: B1230305
M. Wt: 115.15 g/mol
InChI Key: FGKJLKRYENPLQH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methylpentanoate refers to esters or salts derived from 4-methylpentanoic acid (isohexanoic acid). The ethyl ester, ethyl this compound (CAS 25415-67-2), is a prominent derivative with diverse applications. It is characterized by a branched alkyl chain (4-methylpentanoyl group) and is recognized for its fruity aroma, contributing to flavor profiles in foods such as chili peppers, wines, and fermented products like Baijiu and sufu . Structurally, it is also utilized in pharmaceuticals and agrochemicals as a building block due to its chloroacetamido and methylpentanoate functionalities .

Properties

Molecular Formula

C6H11O2-

Molecular Weight

115.15 g/mol

IUPAC Name

4-methylpentanoate

InChI

InChI=1S/C6H12O2/c1-5(2)3-4-6(7)8/h5H,3-4H2,1-2H3,(H,7,8)/p-1

InChI Key

FGKJLKRYENPLQH-UHFFFAOYSA-M

SMILES

CC(C)CCC(=O)[O-]

Canonical SMILES

CC(C)CCC(=O)[O-]

Synonyms

isobutyl acetate
isobutylacetate

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Isobutyl acetate is commonly synthesized via Fischer esterification, where isobutyl alcohol reacts with acetic acid in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the reaction to completion .

Industrial Production Methods

In industrial settings, isobutyl acetate is produced using similar esterification methods but on a larger scale. The process involves continuous distillation to separate the product from the reaction mixture, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Isobutyl acetate primarily undergoes hydrolysis, oxidation, and substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Isobutyl acetate has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action for isobutyl acetate is its role as a solvent. It dissolves various organic compounds, facilitating chemical reactions and processes. The compound’s effectiveness as a solvent is due to its ability to interact with both polar and non-polar substances, making it versatile in different applications .

Comparison with Similar Compounds

Nematicidal Activity of Esters

Ethyl 4-methylpentanoate and related esters exhibit significant nematicidal activity against plant-parasitic nematodes like Meloidogyne javanica. Key findings include:

Compound Nematicidal Activity (Mortality at 4 µL) Egg Hatching Inhibition (Dose for Effect) Key Reference
Ethyl this compound 95.69% mortality at 4 µL Weak inhibition (80 µL required)
Ethyl pent-4-enoate 82.38% mortality at 1 µL Strong inhibition (20 µL effective)
Methyl 3-methylbutanoate 85.82% mortality at 1 µL Strong inhibition (20 µL effective)
Butyl butanoate 80.13% mortality at 4 µL High inhibition (40 µL effective)

Key Observations :

  • Ethyl this compound demonstrates high mortality rates but requires higher doses for egg-hatching inhibition compared to ethyl pent-4-enoate or methyl 3-methylbutanoate .
  • The branched structure (4-methyl group) may enhance direct nematicidal activity but reduce efficacy in disrupting nematode reproduction .

Cytotoxicity in Scalarane Sesterterpenes

In marine sponge-derived scalarane sesterterpenes, substitution with a this compound group at C-12 significantly enhances cytotoxicity compared to valerate (straight-chain) analogs:

Compound Cytotoxicity (IC50 vs. Cancer Cells) Structural Feature Reference
Phyllofenone M (this compound-substituted) 3.4–7.3 µM Branched this compound
Carteriofenone A (valerate-substituted) >10 µM Straight-chain valerate

Mechanistic Insight :

Flavor and Aroma Contributions

Ethyl this compound is a key aroma compound in fermented foods and beverages, though its impact varies compared to other esters:

Compound Odor Activity Value (OAV) Aroma Profile Application Example Reference
Ethyl this compound 63 Fruity, exotic Baijiu, chili peppers
Ethyl hexanoate 4566 Strong fruity Fermented beverages
Ethyl 3-methylbutanoate 399 Apple-like Sufu, soy sauce

Stability Note:

  • Ethyl this compound is retained in pressurized soy sauce, unlike Maillard reaction products like 2-hexyl-5-methylfuran-3-one, indicating thermal stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methylpentanoate
Reactant of Route 2
4-Methylpentanoate

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